
1,N(6)-Propanodeoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,N(6)-Propanodeoxyadenosine (PdA) is a modified nucleoside that has been gaining attention in the field of scientific research due to its potential as a novel therapeutic agent. PdA is structurally similar to adenosine, a purine nucleoside that plays a crucial role in various physiological processes, including energy metabolism and neurotransmission. However, PdA possesses unique properties that make it a promising compound for scientific investigation.
Wirkmechanismus
The mechanism of action of 1,N(6)-Propanodeoxyadenosine is not fully understood, but it is believed to involve the activation of adenosine receptors. Adenosine receptors are G protein-coupled receptors that are widely expressed in various tissues and play a crucial role in regulating physiological processes such as sleep, pain, and inflammation. 1,N(6)-Propanodeoxyadenosine has been shown to bind to adenosine receptors with high affinity and selectivity, leading to the activation of downstream signaling pathways.
Biochemische Und Physiologische Effekte
1,N(6)-Propanodeoxyadenosine has been shown to exhibit various biochemical and physiological effects, including the regulation of cell proliferation, apoptosis, and inflammation. 1,N(6)-Propanodeoxyadenosine has also been shown to modulate the activity of various enzymes, including adenosine deaminase, an enzyme that catalyzes the breakdown of adenosine. 1,N(6)-Propanodeoxyadenosine has been shown to inhibit the activity of adenosine deaminase, leading to an increase in adenosine levels and the activation of adenosine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
1,N(6)-Propanodeoxyadenosine has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. 1,N(6)-Propanodeoxyadenosine also exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, one limitation of 1,N(6)-Propanodeoxyadenosine is its relatively high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research involving 1,N(6)-Propanodeoxyadenosine. One area of interest is the development of 1,N(6)-Propanodeoxyadenosine-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the radioprotective properties of 1,N(6)-Propanodeoxyadenosine, which may have implications for the treatment of radiation-induced damage. Additionally, further studies are needed to elucidate the precise mechanism of action of 1,N(6)-Propanodeoxyadenosine and its potential as a modulator of adenosine signaling.
Synthesemethoden
1,N(6)-Propanodeoxyadenosine can be synthesized via a multistep process starting from adenosine. The first step involves the protection of the 2'- and 3'-hydroxyl groups of adenosine using a suitable protecting group. The 6-amino group of adenosine is then selectively modified with a propanoic acid moiety using a coupling reagent. After deprotection of the hydroxyl groups, 1,N(6)-Propanodeoxyadenosine is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1,N(6)-Propanodeoxyadenosine has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. These properties make 1,N(6)-Propanodeoxyadenosine a potential therapeutic agent for a wide range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. 1,N(6)-Propanodeoxyadenosine has also been investigated for its potential as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage.
Eigenschaften
CAS-Nummer |
132461-42-8 |
|---|---|
Produktname |
1,N(6)-Propanodeoxyadenosine |
Molekularformel |
C13H17N5O4 |
Molekulargewicht |
307.31 g/mol |
IUPAC-Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8,9-dihydro-7H-pyrimido[2,1-f]purin-9-ol |
InChI |
InChI=1S/C13H17N5O4/c19-4-8-7(20)3-10(22-8)18-6-14-11-12(18)15-5-17-2-1-9(21)16-13(11)17/h5-10,19-21H,1-4H2/t7-,8+,9?,10+/m0/s1 |
InChI-Schlüssel |
ZVMCHJDNWWNYQK-LBTMZUADSA-N |
Isomerische SMILES |
C1CN2C=NC3=C(C2=NC1O)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O |
SMILES |
C1CN2C=NC3=C(C2=NC1O)N=CN3C4CC(C(O4)CO)O |
Kanonische SMILES |
C1CN2C=NC3=C(C2=NC1O)N=CN3C4CC(C(O4)CO)O |
Synonyme |
1,N(6)-PDA 1,N(6)-propanodeoxyadenosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



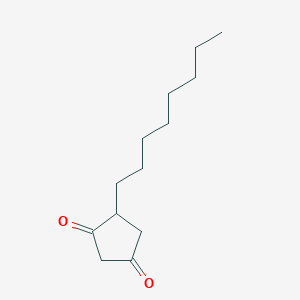
![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
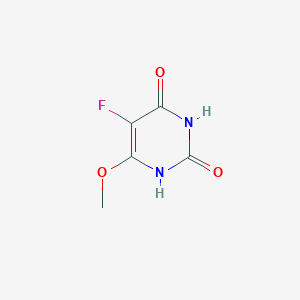
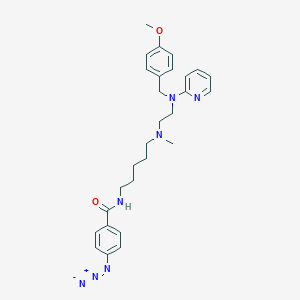
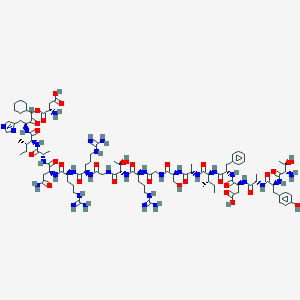
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)
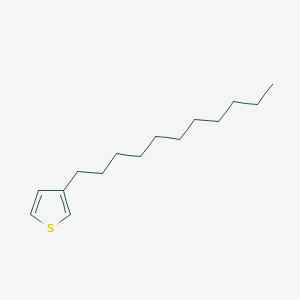

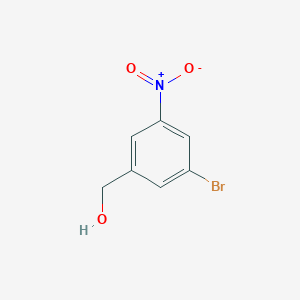
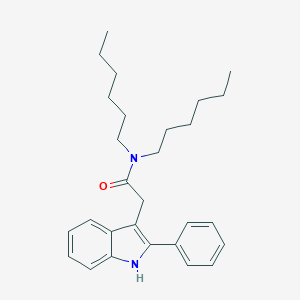

![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)

![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)